3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol
CAS No.:
Cat. No.: VC18664272
Molecular Formula: C11H12IN3O2
Molecular Weight: 345.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12IN3O2 |
|---|---|
| Molecular Weight | 345.14 g/mol |
| IUPAC Name | 3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridin-5-ol |
| Standard InChI | InChI=1S/C11H12IN3O2/c12-10-8-5-7(16)6-13-11(8)15(14-10)9-3-1-2-4-17-9/h5-6,9,16H,1-4H2 |
| Standard InChI Key | UUBPWLBXOHNDPN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)N2C3=C(C=C(C=N3)O)C(=N2)I |
Introduction
Chemical Structure and Nomenclature
The compound 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol consists of:
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A pyrazolo[3,4-b]pyridine core, a fused bicyclic system with a pyrazole ring (positions 1–2–3) fused to a pyridine ring (positions 3–4–5–6).
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A 5-hydroxyl group at position 5 of the pyridine ring.
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An iodine atom at position 3 of the pyrazole ring.
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A tetrahydro-2H-pyran-2-yl (THP) group protecting the NH group at position 1.
IUPAC Name: 5-Hydroxy-3-iodo-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Molecular Formula: C₁₁H₁₂IN₃O₂
Molecular Weight: 345.14 g/mol
Synthetic Pathways
While direct synthesis data for this specific compound is limited, analogous compounds suggest the following strategies:
Core Synthesis
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THP Protection:
The NH group at position 1 is protected with a THP group using dihydropyran and a Lewis acid catalyst (e.g., P₂O₅) . -
Hydroxylation at Position 5:
The 5-hydroxyl group may be introduced via:-
Oxidation of a Methyl Group: If a methyl precursor exists, oxidation with KMnO₄ or SeO₂.
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Hydrolysis of a Nitro Group: Reduction of a nitro group to an amine, followed by oxidation to a hydroxyl group.
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Direct Nucleophilic Substitution: Replacement of a halide (e.g., Br) with a hydroxyl group using NaOH or Ag₂O .
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Key Reagents and Conditions
*Estimated yields based on analogous reactions.
Structural Analysis
Key Features
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Electron-Withdrawing Iodine: The iodine atom at position 3 enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .
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THP Protecting Group: Stabilizes the NH group during synthesis, enabling selective functionalization at other positions .
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5-Hydroxyl Group: A nucleophilic site for further derivatization (e.g., etherification, esterification).
Spectroscopic Data
| Property | Expected Values (Analogous Compounds) | Source |
|---|---|---|
| ¹H NMR | δ 7.0–8.5 (aromatic H), δ 4.0–4.5 (THP OCH₂) | |
| ¹³C NMR | δ 150–160 (C=O), δ 100–120 (aromatic C) | |
| MS | [M+H]⁺: 345.14 (m/z) |
Functional Applications
Medicinal Chemistry
Pyrazolo[3,4-b]pyridine derivatives are explored as:
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Kinase Inhibitors: Salt-inducible kinase 2 (SIK2) inhibitors, as seen in US9260426B2 .
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Antibacterial Agents: Analogous pyrazolo-pyridines exhibit activity against Gram-positive bacteria .
Materials Science
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Cross-Coupling Partners: The iodine atom enables Pd-catalyzed couplings to introduce aryl/heteroaryl groups .
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Fluorescent Probes: Potential for modification into probes due to the electron-deficient core .
| Parameter | Condition |
|---|---|
| Temperature | 2–8°C (refrigerated) |
| Light Sensitivity | Protect from direct sunlight |
| Moisture Sensitivity | Store under inert gas (e.g., Ar, N₂) |
| Hazard | Precautionary Measures |
|---|---|
| Toxicity | Handle in fume hood; avoid skin contact |
| Reactivity | Stable under anhydrous conditions |
Comparative Analysis with Analogous Compounds
Structural Variants
| Compound | Key Differences |
|---|---|
| 5-Bromo-3-iodo-1-(THP)-pyrazolo[3,4-c]pyridine | Bromo at position 5; pyrazolo[3,4-c] fusion |
| 4-Chloro-3-iodo-1-(THP)-pyrazolo[3,4-b]pyridine | Chloro at position 4; no 5-OH |
Reactivity Trends
| Reaction Type | Reactivity (Relative to 3-Iodo-1-(THP)-pyrazolo[3,4-b]pyridin-5-ol) |
|---|---|
| Suzuki Coupling | High (C3 iodine) |
| Hydroxylation | Moderate (C5-OH may hinder sterically) |
Future Directions
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Derivatization:
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Biological Screening:
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Anticancer Activity: Evaluate against kinase targets (e.g., SIK2).
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Antimicrobial Testing: Assess activity against drug-resistant pathogens.
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